5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Overview
Description
“5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are an important class of N-heterocycles that have played a significant role in medicinal chemistry . They are present in diverse naturally occurring products and synthesized bioactive compounds, most of which exhibit valuable bioactivities .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported through a green and simple Cu-catalyzed method . This method involves the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key intermediate from 5-bromo-2,4-dichloropyrimidine through two routes in four steps and five steps, respectively .Molecular Structure Analysis
The molecular structure of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” include selective N-alkylation of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine to afford 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine . This is followed by a Pd-catalyzed Sonogashira coupling with 3,3-diethoxy-propyne to yield the desired product .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques : Research has explored the synthesis of related pyrrolo[2,3-d]pyrimidin derivatives, such as the synthesis of 2a and 2b derivatives of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine through nucleobase anion alkylation. This synthesis process is crucial for creating structurally related compounds for further study and potential applications (Asaftei et al., 2009).
- Crystallographic Analysis : X-Ray analyses of synthesized compounds provide insights into their structural properties, which is vital for understanding their potential interactions and reactivity in various applications (Asaftei et al., 2009).
Antimicrobial Activity
- Novel Derivatives and Antimicrobial Evaluation : Studies have synthesized novel derivatives of pyrrolo[2,3-d]pyrimidin-4-amine and evaluated their in vitro antibacterial and antifungal activities. This research is significant in the development of new antimicrobial agents (Ranganatha et al., 2018).
EGFR (ErbB1) Tyrosine Kinase Inhibitory Activity
- Potential in Cancer Research : A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines, which are structurally related to the specified compound, have been synthesized and tested for their in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity. This research has implications for the development of new cancer treatments (Kaspersen et al., 2011).
Future Directions
The future directions for “5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” and similar compounds could involve further exploration of their potential medicinal applications. Given their significant role in medicinal chemistry , these compounds could be further studied for their bioactivities and potential use in the development of new drugs.
properties
IUPAC Name |
5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4/c11-6-4-13-8-7(6)9(16-10(12)15-8)14-5-2-1-3-5/h4-5H,1-3H2,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRNLVZXXASLOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=NC(=NC3=C2C(=CN3)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-cyclobutyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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